molecular formula C12H13NOS B15259361 3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile

3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile

Cat. No.: B15259361
M. Wt: 219.30 g/mol
InChI Key: RKFMWIDPXFEFDD-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is an organic compound with the molecular formula C12H13NOS It features a benzonitrile group attached to a thiolane ring, which is further substituted with a hydroxyl and a methyl group

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the production of dyes, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is unique due to the presence of the thiolane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

3-(3-hydroxy-4-methylthiolan-3-yl)benzonitrile

InChI

InChI=1S/C12H13NOS/c1-9-7-15-8-12(9,14)11-4-2-3-10(5-11)6-13/h2-5,9,14H,7-8H2,1H3

InChI Key

RKFMWIDPXFEFDD-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1(C2=CC=CC(=C2)C#N)O

Origin of Product

United States

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